molecular formula C16H13NO5 B6310558 exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride CAS No. 1858242-49-5

exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride

Cat. No.: B6310558
CAS No.: 1858242-49-5
M. Wt: 299.28 g/mol
InChI Key: QKIGTUSXHUQJLH-UHFFFAOYSA-N
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Description

exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride: is a complex organic compound featuring a bicyclic structure with an anhydride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride typically involves multiple steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the benzylamido-methyl group: This step may involve nucleophilic substitution or addition reactions.

    Formation of the anhydride: This can be accomplished by cyclization of the corresponding diacid or through dehydration reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzylamido-methyl group.

    Reduction: Reduction reactions could target the anhydride functional group, converting it to the corresponding diacid.

    Substitution: The benzylamido-methyl group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Oxidation products: Benzylamido-methyl ketones or carboxylic acids.

    Reduction products: Diacids or alcohols.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride:

    Organic Synthesis: As a building block for more complex molecules.

    Medicinal Chemistry: Potential use in drug design and development due to its unique structure.

    Materials Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. In materials science, its properties could be leveraged to create materials with desired mechanical or chemical characteristics.

Comparison with Similar Compounds

Similar compounds include other bicyclic anhydrides and benzylamido derivatives. Compared to these, exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride is unique due to its specific substitution pattern and stereochemistry.

List of Similar Compounds

  • Bicyclo[2.2.1]heptane derivatives
  • Benzylamido-substituted anhydrides
  • Other oxabicyclic compounds

Properties

IUPAC Name

N-[(3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c18-13(9-4-2-1-3-5-9)17-8-16-7-6-10(22-16)11-12(16)15(20)21-14(11)19/h1-7,10-12H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIGTUSXHUQJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC23C=CC(O2)C4C3C(=O)OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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